2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine
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Overview
Description
2-[(2E)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound that features a triazine core substituted with piperidine and hydrazine groups, along with a chlorophenyl-furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves a multi-step process:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Piperidine Groups: Piperidine groups are introduced via nucleophilic substitution reactions, often using piperidine and suitable leaving groups.
Attachment of the Hydrazine Moiety: The hydrazine group is incorporated through condensation reactions with hydrazine derivatives.
Addition of the Chlorophenyl-Furan Moiety: The final step involves the condensation of the chlorophenyl-furan aldehyde with the hydrazine-substituted triazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine and furan moieties.
Reduction: Reduction reactions can target the triazine core and the chlorophenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperidine and hydrazine groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced triazine and chlorophenyl derivatives.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-{[5-(3-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
- 2-[(2E)-2-{[5-(3-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
Uniqueness
The uniqueness of 2-[(2E)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl-furan moiety, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H28ClN7O |
---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C24H28ClN7O/c25-19-9-7-8-18(16-19)21-11-10-20(33-21)17-26-30-22-27-23(31-12-3-1-4-13-31)29-24(28-22)32-14-5-2-6-15-32/h7-11,16-17H,1-6,12-15H2,(H,27,28,29,30)/b26-17+ |
InChI Key |
LWHVDNTYLIRYIH-YZSQISJMSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)N5CCCCC5 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)N5CCCCC5 |
Origin of Product |
United States |
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